1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine
Overview
Description
1-(2,3-Difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine is a complex organic compound that features a combination of fluorinated aromatic rings, a thiazole ring, and a methanamine group
Preparation Methods
The synthesis of 1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Coupling reactions: The final step often involves coupling the thiazole derivative with the difluoromethoxyphenyl derivative using reagents such as palladium catalysts under controlled conditions.
Industrial production methods would likely optimize these steps to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,3-Difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biochemical pathways or targets.
Mechanism of Action
The mechanism of action of 1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and thiazole moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine include:
- 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol
- 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
These compounds share similar structural features but differ in their functional groups, leading to different chemical properties and potential applications. The uniqueness of this compound lies in its combination of a thiazole ring with fluorinated aromatic rings, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-12-5-3-4-6-15(12)19-23-11-14(25-19)10-22-9-13-7-8-16(24-2)18(21)17(13)20/h3-8,11,22H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGPZHKWWWVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CNCC3=C(C(=C(C=C3)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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